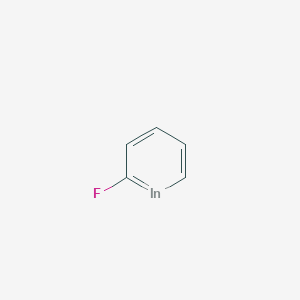

Fluorindine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluorindine is an organic compound with a molecular formula of C8H6F2N2. It is a colorless, crystalline solid with a molecular weight of 166.15 g/mol. Fluorindine is an important reagent in organic synthesis, and is used for the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and other specialty chemicals. Fluorindine has been studied extensively in the laboratory and has numerous applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Fluorescence Spectroscopy

Fluorindine has been used in Stark fluorescence spectroscopy on peridinin–chlorophyll–protein complex of dinoflagellate, Amphidinium carterae . The peculiar photophysical properties of this complex have made it a unique target of multidimensional theoretical and experimental investigations .

Light Energy Conversion

The photophysical properties of the peridinin–chlorophyll–protein complex have suggested their use in technological perspective, for example, in the field of hybrid nanostructures for light energy conversion .

Emission Enhancement

Fluorindine has been used as a tool for emission enhancement of peridinin–chlorophyll–protein complexes as a fluorophore in biomedical studies .

Anti-Cancer Role

There is a potential for Fluorindine to play an anti-cancer role . This is based on the emission enhancement properties of the peridinin–chlorophyll–protein complexes .

Fluorescent Probes

Fluorindine has been used in the design, synthesis, and characterization of fluorescent probes . These probes are sensitive, selective, non-toxic in detection and have provided a new solution in biomedical, environmental monitoring, and food safety .

Molecular Detection

The performance and applicability of fluorescent probes have been improved by using new materials and technologies to meet the evolving demands of molecular detection in various fields .

Eigenschaften

IUPAC Name |

2-fluoroindigine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F.In/c1-2-3-4-5-6;/h1-4H; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRJVHWLXXEVFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[In]C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluorindine | |

Q & A

Q1: What is the confirmed structure of fluorindine?

A1: The structure of fluorindine has been confirmed as 5,14-dihydroquinoxalino[2,3-b]phenazine through NMR analysis. []

Q2: How does the electrochemical reduction of pyrazino[2,3-g]quinoxalines differ in hydroorganic and aprotic media?

A2: Electrochemical reduction of pyrazino[2,3-g]quinoxalines in a hydroorganic medium leads to the sequential formation of 1,4-dihydro and 1,4,6,9-tetrahydro derivatives, followed by further rearrangement. [] Conversely, in dry DMSO, four reversible monoelectronic systems are observed, signifying the formation of a radical anion, dianion, radical trianion, and remarkably, a tetraanion. [] This makes certain pyrazino[2,3-g]quinoxalines a rare example of compounds capable of forming tetraanions upon electrochemical reduction.

Q3: What spectroscopic techniques were employed to characterize the oxidation products of isodiphenylfluorindine?

A4: The structural assignments of the oxidation products of isodiphenylfluorindine were supported by a combination of UV-Vis spectroscopy, NMR spectroscopy, single-crystal X-ray diffraction, and density functional theory (DFT) calculations. [] These techniques provided complementary information about the electronic structure, connectivity, and spatial arrangement of atoms in the molecules.

Q4: Have there been any computational studies on fluorindine derivatives?

A5: Yes, density functional theory (DFT) calculations were used to study the electronic structures of isodiphenylfluorindine and its oxidation products, including the cruciform dimers. [] This computational approach provided valuable insights into the observed reactivity and spectroscopic properties of these compounds.

Q5: Are there any known catalytic applications of fluorindine or its derivatives?

A6: While the provided abstracts do not mention specific catalytic applications of fluorindine or its derivatives, their unique redox properties and the ability of some to form tetraanions [] suggest potential in this area. Further research is needed to explore the catalytic potential of these compounds in various organic reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)